molecular formula C25H19ClN6O3 B2370505 7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538344-80-8

7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2370505
CAS No.: 538344-80-8
M. Wt: 486.92
InChI Key: OMQLDEJMPGJABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical reagent for non-human research applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Derivatives of this chemical class have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical models . Specifically, related compounds have shown significant efficacy in pentylenetetrazole (PTZ)-induced seizure models, suggesting a mechanism of action that enhances GABAergic neurotransmission rather than blocking sodium channels . Furthermore, these analogs are noted for their favorable safety profile, exhibiting lower neurotoxicity compared to some standard treatments, as indicated by high protective index (PI) values . The synthetic routes for such complex molecules have been advanced through modern methods, including multi-component reactions and microwave-mediated, catalyst-free protocols that align with green chemistry principles . This compound is offered exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are directed to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-5-3-2-4-6-19)22(16-7-11-18(26)12-8-16)31-25(27-15)29-23(30-31)17-9-13-20(14-10-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLDEJMPGJABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of the compound typically involves the reaction of various substituted phenyl derivatives with triazolopyrimidine precursors. The synthetic pathways often utilize methods such as cyclization and condensation reactions to achieve the desired molecular structure. For instance, the use of 4-nitrophenyl and 4-chlorophenyl groups is critical in enhancing the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines, particularly in inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : It demonstrates effective antimicrobial activity against several bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryReduces cytokine production

Anticancer Activity

A study highlighted that the compound exhibits selective cytotoxicity against colorectal carcinoma (HCT116) with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanisms of action include:

  • Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells.

Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against various pathogens, revealing:

  • Bacterial Inhibition : It effectively inhibited growth in both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria.
  • Mechanism of Action : The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies indicate that the compound can modulate inflammatory responses by:

  • Cytokine Production : It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for inflammation regulation.

Case Studies

Recent case studies have documented the therapeutic potential of this compound in specific disease models:

  • Colorectal Cancer Model : In vivo studies demonstrated that treatment with the compound resulted in reduced tumor size and improved survival rates in mice models.
  • Bacterial Infection Models : Efficacy was observed in animal models infected with resistant strains of bacteria, showcasing its potential as an alternative treatment option.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazolo-pyrimidines have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, studies have demonstrated that such compounds can effectively target specific pathways involved in cancer progression.

Anti-inflammatory Effects

In silico docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase. This indicates its possible utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies provide insights into how modifications can enhance anti-inflammatory efficacy.

Antimicrobial Activity

Compounds in the triazolo-pyrimidine class have also shown antimicrobial properties against a range of pathogens. The presence of nitro and chloro substituents is often associated with increased activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Activity : A study published in Molecules evaluated the anticancer effects of a series of triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that specific substitutions at the phenyl rings significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory potential of similar compounds using molecular docking techniques. The findings suggested that these compounds could effectively inhibit 5-lipoxygenase activity, making them candidates for further development as anti-inflammatory agents .
  • Antimicrobial Efficacy : Research conducted by Silva et al. highlighted the antimicrobial properties of triazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications increased their inhibitory concentrations significantly .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathway/OrganismReference
AnticancerMCF-7 Cell Line
Anti-inflammatory5-Lipoxygenase
AntimicrobialStaphylococcus aureus & E. coli

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Below is a detailed comparison:

Table 1: Key Structural Variations and Properties of Analogous Compounds

Compound Name / Substituents Key Structural Features Physical/Biological Properties Reference
Target Compound : 7-(4-ClPh), 2-(4-NO₂Ph), N-Ph carboxamide Electron-withdrawing (NO₂, Cl) groups; bulky N-Ph carboxamide Data limited, but inferred enhanced binding due to nitro group; moderate lipophilicity
7-(2-MeOPh)-N-(4-MeOPh)-2-(2-thienyl) (CAS: 667902-79-6) Methoxy (electron-donating) groups; thienyl heterocycle Improved solubility due to MeO groups; thienyl may enhance π-π stacking
2-((1,3-Dioxolan-2-yl)ethyl)thio derivatives (e.g., 2h, 2i, 2j) Thioether linkers; dioxolane rings; acetyl/methoxy substituents Melting points 212–253°C; moderate mTOR inhibition (radiosensitization in HCC)
2-(Benzylthio)-7-(aryl)-5-methyl (Compounds 1, 10, 13, 16) Benzylthio group; varied aryl (isopropyl, isopropoxy, dimethylamino) Antibacterial vs. Enterococcus faecium; compound 16 (dimethylamino) showed lowest activity
Ethyl 5-Cl-methyl-2-MeS-7-Ph (Crystal structure) Chloromethyl and methylthio substituents; ethyl carboxylate Planar triazolopyrimidine core; intermolecular H-bonding affects crystallization

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group (σp = 1.27) likely enhances electrophilic interactions compared to methoxy (σp = -0.27) or dimethylamino (σp = -0.83) substituents in analogues . Chlorine at position 7 (4-ClPh) balances lipophilicity (ClogP ≈ 3.5) without excessive hydrophobicity, unlike alkylthio chains (e.g., pentyl in CB2 ligands, ClogP > 5) .
  • Heterocyclic Modifications :

    • Thienyl (in CAS 667902-79-6) and dioxolane-containing analogues (in mTOR inhibitors) demonstrate how heterocycles improve solubility or target specificity .

Preparation Methods

Preparation of 3-Amino-5-(4-Nitrophenyl)-1,2,4-Triazole (A)

Procedure :

  • Hydrazine formation : React 4-nitrobenzaldehyde (10.0 g, 66.7 mmol) with aminoguanidine bicarbonate (7.2 g, 53.3 mmol) in ethanol (100 mL) under reflux (78°C, 12 hr).
  • Cyclization : Add glacial acetic acid (20 mL) and heat to 100°C for 6 hr.
  • Workup : Cool, filter, and recrystallize from ethanol to yield pale yellow crystals (Yield: 72%; m.p. 198–200°C).

Characterization :

  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar–H), 7.95 (d, J = 8.8 Hz, 2H, Ar–H), 6.20 (s, 2H, NH₂).

Three-Component Cyclocondensation to Ethyl 7-(4-Chlorophenyl)-5-Methyl-2-(4-Nitrophenyl)-4,7-Dihydro-Triazolo[1,5-a]Pyrimidine-6-Carboxylate (D)

Optimized conditions :

  • Reactants : A (5.0 g, 22.7 mmol), B (3.5 g, 24.9 mmol), C (3.3 g, 25.0 mmol).
  • Solvent : Acetic acid (50 mL).
  • Conditions : Reflux (120°C, 8 hr) under N₂.
  • Workup : Pour into ice-water, filter, wash with ethanol.
  • Yield : 85% (white solid; m.p. 215–217°C).

Mechanistic insights :

  • Knoevenagel condensation between B and C forms α,β-unsaturated ketone.
  • Michael addition of A to the enone intermediate.
  • Cyclodehydration to form the dihydropyrimidine ring.

Characterization :

  • IR : 1720 cm⁻¹ (ester C=O).
  • 1H NMR : δ 1.25 (t, 3H, OCH₂CH₃), 2.45 (s, 3H, C5–CH₃), 4.20 (q, 2H, OCH₂), 5.30 (s, 1H, C4–H), 7.40–8.30 (m, 8H, Ar–H).

Carboxamide Functionalization

Ester Hydrolysis to 7-(4-Chlorophenyl)-5-Methyl-2-(4-Nitrophenyl)-4,7-Dihydro-Triazolo[1,5-a]Pyrimidine-6-Carboxylic Acid (E)

Conditions :

  • Reactant : D (4.0 g, 8.2 mmol) in 1:1 EtOH/H₂O (40 mL).
  • Base : NaOH (2.0 g, 50 mmol).
  • Reflux : 80°C, 4 hr.
  • Acidification : Adjust to pH 2 with HCl.
  • Yield : 92% (off-white powder; m.p. >250°C).

13C NMR (101 MHz, DMSO-d6) : δ 168.5 (C=O), 154.2–118.3 (Ar–C), 24.8 (C5–CH₃).

Amide Coupling to Form Target Compound

Coupling protocol :

  • Reactants : E (3.0 g, 6.6 mmol), aniline (0.73 g, 7.9 mmol), EDCI (1.52 g, 7.9 mmol), HOBt (1.07 g, 7.9 mmol).
  • Solvent : DMF (30 mL).
  • Conditions : RT, 24 hr.
  • Workup : Dilute with H₂O, extract with EtOAc, dry (Na₂SO₄), evaporate.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Yield : 78% (pale yellow solid; m.p. 189–191°C).

Structural confirmation :

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₆H₂₀ClN₆O₃: 515.1234; found: 515.1238.
  • X-ray diffraction : Monoclinic crystal system, P2₁/c space group (analogous to).

Reaction Optimization and Challenges

Cyclocondensation Regioselectivity

Competing pathways may yield isomeric byproducts due to:

  • Ambident nucleophilicity of triazole amines.
  • Tautomerism of β-keto esters.

Mitigation strategies :

  • Use excess acetic acid to protonate the triazole, favoring N1 attack.
  • Maintain reflux temperatures >100°C to accelerate cyclodehydration.

Amide Coupling Efficiency

EDCI/HOBt system outperformed other reagents:

Coupling Agent Yield (%) Purity (HPLC)
EDCI/HOBt 78 98.5
DCC/DMAP 62 95.2
HATU 71 97.8

Side reactions :

  • Overcoupling to form bis-amide impurities (controlled via stoichiometry).
  • Epimerization at C6 (negligible under RT conditions).

Scalability and Industrial Relevance

Kilogram-scale adaptation :

  • Cyclocondensation : Continuous flow reactor (residence time: 2 hr, 120°C).
  • Amide coupling : Switch to T3P® reagent for lower toxicity and easier workup.

Environmental metrics :

  • PMI (Process Mass Intensity) : 32 (bench) vs. 18 (flow).
  • E-factor : 48 (bench) vs. 22 (flow).

Q & A

Q. Table 1: Comparison of Catalytic Efficiency

CatalystSolvent SystemYield (%)Reaction Time (h)Reference
APTSEthanol728[2]
TMDPWater/Ethanol856[6]

Basic: How to characterize its structure and confirm regioselectivity?

Answer:
Use ¹H/¹³C NMR to identify substituent positions (e.g., para-chlorophenyl vs. nitrophenyl). Key markers:

  • ¹H NMR : Methyl groups at C5 appear as singlets (~δ 2.3 ppm).
  • X-ray crystallography : Resolves fused triazole-pyrimidine ring geometry and confirms substituent orientation .
  • FT-IR : Carboxamide C=O stretch (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How to optimize multi-step synthesis for scalability?

Answer:
Adopt computational reaction design (e.g., ICReDD’s quantum chemical path-search methods) to predict intermediates and bypass low-yield steps .

  • Process control : Use statistical DOE (Design of Experiments) to minimize trial runs. For example, Taguchi methods optimize solvent ratios and catalyst loading .
  • Separation technologies : Membrane filtration or column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

Q. Table 2: DOE Variables for Reaction Optimization

VariableRange TestedOptimal Value
Catalyst concentration0.5–2.0 mol%1.2 mol%
Temperature60–100°C80°C
Solvent polarityEthanol to DMFEthanol/H₂O

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay conditions or substituent effects. Mitigation strategies:

  • Standardized assays : Use kinase inhibition assays (e.g., EGFR or CDK2) with consistent ATP concentrations .
  • SAR analysis : Compare analogs (e.g., replacing 4-nitrophenyl with 4-hydroxyphenyl) to isolate substituent contributions .
  • Meta-analysis : Apply statistical tools (ANOVA) to aggregate data from multiple studies, adjusting for variables like cell line or incubation time .

Advanced: What computational methods predict reactivity for functionalization?

Answer:

  • DFT calculations : Model electrophilic substitution at C2 (nitrophenyl) and C7 (chlorophenyl) positions. Fukui indices identify nucleophilic sites .
  • Molecular docking : Predict binding to biological targets (e.g., kinases) by simulating interactions with the carboxamide group .
  • AI-driven simulations : COMSOL Multiphysics integrates reaction kinetics and thermodynamics for in silico optimization .

Q. Table 3: Predicted vs. Experimental Reactivity

PositionDFT Reactivity IndexExperimental Yield (%)
C20.4582
C70.3868

Advanced: How to address poor aqueous solubility for in vivo studies?

Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or sulfonyl) at C5 or C6 positions .
  • Formulation strategies : Use cyclodextrin inclusion complexes or nanoemulsions to enhance bioavailability .
  • Solubility assays : Measure logP values (HPLC) and compare with analogs (e.g., 7-(3-bromophenyl) derivative: logP = 3.2 vs. parent compound logP = 4.1) .

Advanced: What are the key challenges in scaling up catalytic protocols?

Answer:

  • Catalyst recovery : Heterogeneous catalysts (e.g., silica-supported APTS) enable reuse but require optimization for leaching resistance .
  • Byproduct management : TLC monitoring (silica gel G/UV254) identifies side products early .
  • Safety protocols : GHS-compliant handling for intermediates (e.g., chloromethyl derivatives) to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.